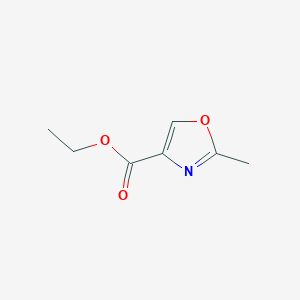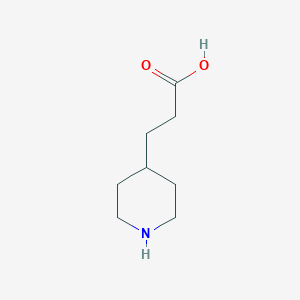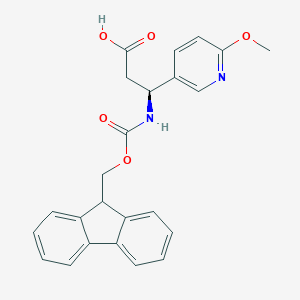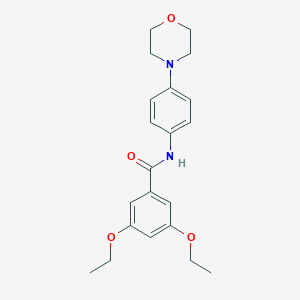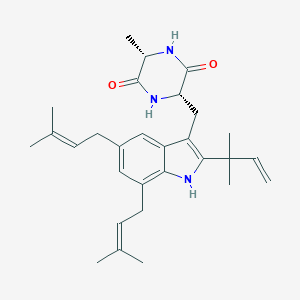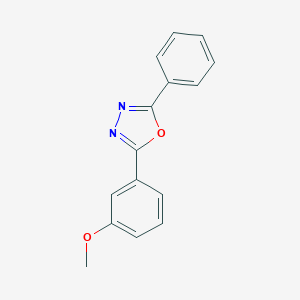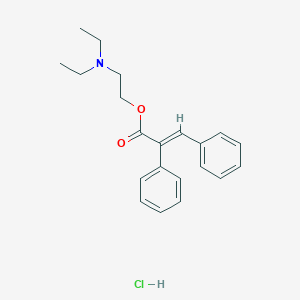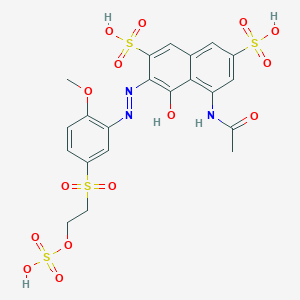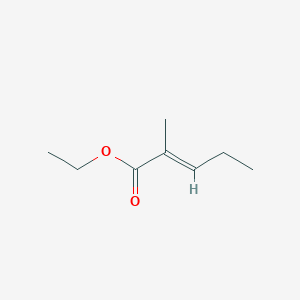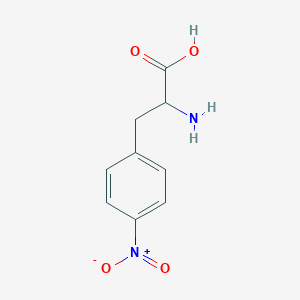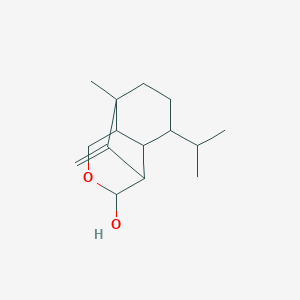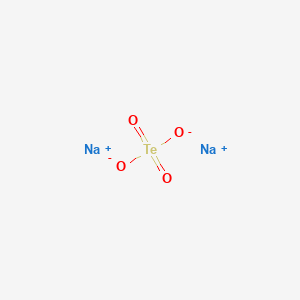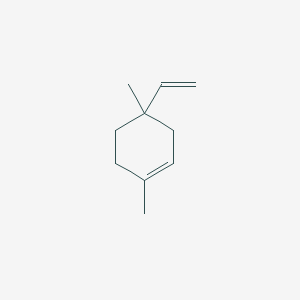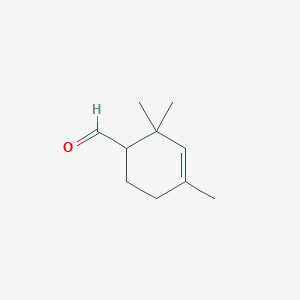
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile molecule that has been used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. The compound may also interact with cell membranes and alter their properties, leading to changes in cellular signaling and metabolism.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. The compound has also been shown to modulate the immune system and enhance the activity of natural killer cells. Furthermore, the compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- in lab experiments is its versatility. The compound can be used in various applications, including organic synthesis, pharmaceuticals, and agrochemicals. Furthermore, the compound is readily available and can be synthesized in high yields and purity. However, one of the limitations of using the compound is its potential toxicity. The compound may have adverse effects on living organisms, and caution should be exercised when handling it.
Zukünftige Richtungen
There are several future directions for the research and development of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl-. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Additionally, the compound's potential as a fluorescent probe for the detection of biologically relevant molecules can be further explored. Finally, the compound's interactions with cell membranes and their effects on cellular signaling and metabolism can be studied in more detail.
Conclusion:
In conclusion, 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- is a versatile molecule that has been extensively used in scientific research for various applications. The compound's synthesis method has been optimized to achieve high yields and purity. The compound has various biochemical and physiological effects and has potential as a therapeutic agent for various diseases. However, caution should be exercised when handling the compound due to its potential toxicity. Finally, there are several future directions for the research and development of the compound, including the development of new synthetic methods and the investigation of its potential as a therapeutic agent and fluorescent probe.
Synthesemethoden
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- involves the reaction of cyclohexene with acrolein in the presence of a catalyst. The resulting product is then subjected to a series of reactions, including hydrolysis, oxidation, and reduction, to obtain the final compound. The synthesis method has been optimized to achieve high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has also been used as a starting material for the preparation of chiral ligands, which have been used in asymmetric catalysis. Furthermore, the compound has been used as a fluorescent probe for the detection of biologically relevant molecules.
Eigenschaften
CAS-Nummer |
1726-47-2 |
|---|---|
Produktname |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2,2,4-trimethylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8-4-5-9(7-11)10(2,3)6-8/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
FDSNFOIVNIUNDP-UHFFFAOYSA-N |
SMILES |
CC1=CC(C(CC1)C=O)(C)C |
Kanonische SMILES |
CC1=CC(C(CC1)C=O)(C)C |
Andere CAS-Nummern |
1726-47-2 |
Synonyme |
3-Cyclohexene-1-carboxaldehyde, 2,2,4-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



